molecular formula C25H20N4O4 B2705602 2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358793-99-3

2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2705602
M. Wt: 440.459
InChI Key: DNOGLRQPPUJTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has been conducted on pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, showcasing their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. These compounds, synthesized from α,β-unsaturated ketones, have been evaluated for their effectiveness using diffusion methods on nutrient agar and Sabouraud dextrose agar, indicating potential applications in combating microbial infections (S. Y. Hassan, 2013).

Antitumor Activities

The exploration of novel chemical derivatives also extends to antitumor activities, where compounds such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines. These studies suggest the potential of these compounds as anti-tumor agents, highlighting the importance of chemical synthesis in developing new therapeutic options (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).

Drug-likeness and In Vitro Microbial Investigation

Another significant area of research involves the in silico prediction of drug-likeness and in vitro microbial investigation of synthesized compounds. Studies focusing on dihydropyrrolone conjugates have demonstrated their efficacy against bacterial and fungal strains, alongside their potential as antimycobacterial agents. This research underscores the importance of computational and experimental methods in identifying compounds with promising therapeutic profiles (K. Pandya, B. Dave, R. J. Patel, & P. Desai, 2019).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-3-5-17(6-4-15)24-26-20(16(2)33-24)13-28-9-10-29-21(25(28)30)12-19(27-29)18-7-8-22-23(11-18)32-14-31-22/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOGLRQPPUJTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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